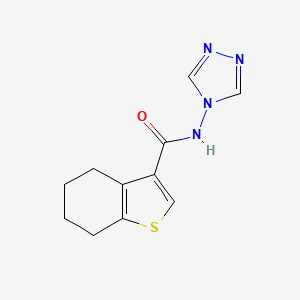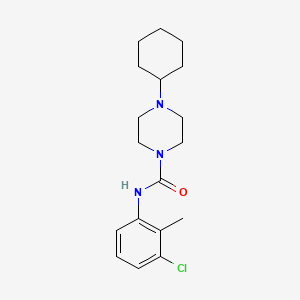![molecular formula C18H28N2O3 B4179452 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4179452.png)
2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide, also known as JNJ-7925476, is a selective antagonist of the orexin 2 receptor (OX2R). Orexin receptors are a group of G-protein coupled receptors that are involved in regulating various physiological processes such as sleep-wake cycles, appetite, and energy homeostasis. JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide selectively blocks the OX2R, which is involved in promoting wakefulness and arousal. By blocking this receptor, 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide promotes sleep and reduces anxiety and stress. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide has been shown to have several biochemical and physiological effects. It promotes sleep and reduces wakefulness, anxiety, and stress. It also reduces drug-seeking behavior and has been shown to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide has several advantages for lab experiments. It is highly selective for the OX2R and does not interact with other receptors, making it a useful tool for studying the role of the OX2R in various physiological processes. However, its limited solubility in water can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for the study of 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide. One potential application is in the treatment of insomnia, where it has shown promising results in preclinical studies. It may also have potential in the treatment of other neurological and psychiatric disorders, such as anxiety, depression, and addiction. Further studies are needed to fully understand its potential therapeutic applications and to optimize its pharmacological properties.
Conclusion:
In conclusion, 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide is a selective antagonist of the OX2R that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders. Its selective nature makes it a useful tool for studying the role of the OX2R in various physiological processes. Further studies are needed to fully understand its potential therapeutic applications and to optimize its pharmacological properties.
Applications De Recherche Scientifique
2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of insomnia, anxiety, depression, and addiction. 2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(3-morpholin-4-ylpropyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14-5-6-17(13-15(14)2)23-16(3)18(21)19-7-4-8-20-9-11-22-12-10-20/h5-6,13,16H,4,7-12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOIGRZZYJRDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NCCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-[3-(morpholin-4-yl)propyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4179381.png)
![4-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4179387.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide](/img/structure/B4179397.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4179405.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4179409.png)
![2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179411.png)
![2-chloro-4,5-difluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4179434.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4179446.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}azocane](/img/structure/B4179449.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide](/img/structure/B4179450.png)
![2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4179453.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4179461.png)